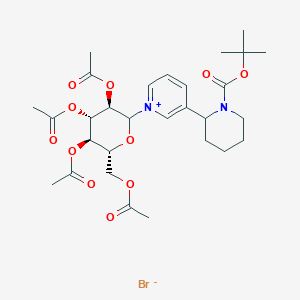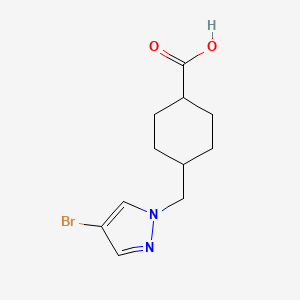
(1r,4r)-4-((4-Bromo-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,4r)-4-((4-Bromo-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid is a compound that features a cyclohexane ring substituted with a carboxylic acid group and a 4-bromo-1H-pyrazol-1-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((4-Bromo-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Attachment to Cyclohexane Ring: The 4-bromo-1H-pyrazole is then reacted with a cyclohexane derivative, such as (1r,4r)-4-(chloromethyl)cyclohexanecarboxylic acid, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(1r,4r)-4-((4-Bromo-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Applications De Recherche Scientifique
(1r,4r)-4-((4-Bromo-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involving pyrazole moieties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coordination complexes.
Mécanisme D'action
The mechanism of action of (1r,4r)-4-((4-Bromo-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with active sites through hydrogen bonding, π-π stacking, or coordination with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
4-Iodo-1H-pyrazole: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (1r,4r)-4-((4-Bromo-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid imparts unique reactivity and properties compared to its chloro and iodo analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the size and electronegativity of bromine can influence the compound’s interaction with biological targets and its overall stability .
Propriétés
Formule moléculaire |
C11H15BrN2O2 |
|---|---|
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
4-[(4-bromopyrazol-1-yl)methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H15BrN2O2/c12-10-5-13-14(7-10)6-8-1-3-9(4-2-8)11(15)16/h5,7-9H,1-4,6H2,(H,15,16) |
Clé InChI |
FISTXBOCCCDVOR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CN2C=C(C=N2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


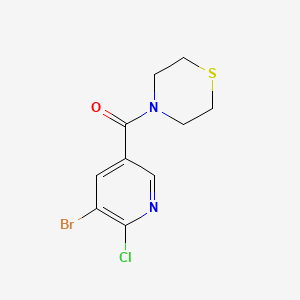

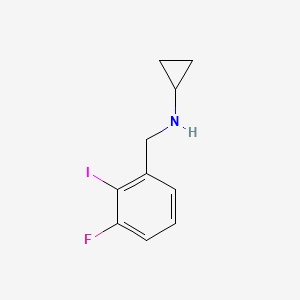
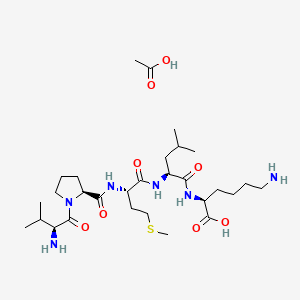
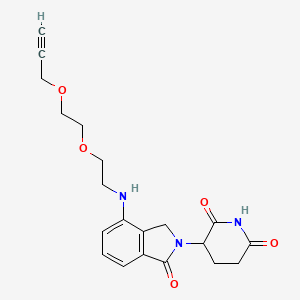
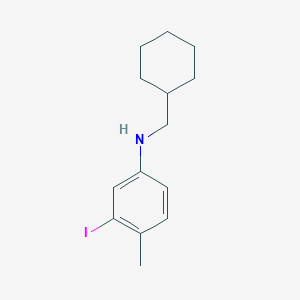
![4-[(Oxolan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B14766271.png)
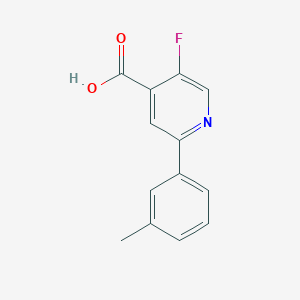

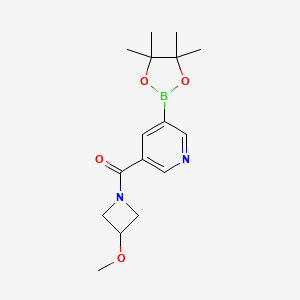

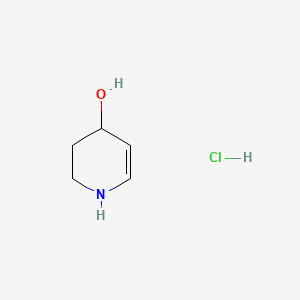
![3-Chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile](/img/structure/B14766303.png)
